molecular formula C18H19F3N6 B2556707 6-[4-(2,6-Dimethylphenyl)piperazino]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine CAS No. 338962-60-0

6-[4-(2,6-Dimethylphenyl)piperazino]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B2556707
CAS RN: 338962-60-0
M. Wt: 376.387
InChI Key: FZCLCZFKPUJXFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-[4-(2,6-Dimethylphenyl)piperazino]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine” is a chemical compound with the molecular formula C18H19F3N6 . It is also known as "1-(2,6-dimethylphenyl)-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine" .

Physical and Chemical Properties The molecular weight of this compound is 376.38 . Unfortunately, the search results did not provide specific information about its melting point, boiling point, or density .

Scientific Research Applications

Androgen Receptor Downregulation in Prostate Cancer

Research has identified derivatives of the compound as potential agents for downregulating the androgen receptor, which is a promising approach for the treatment of advanced prostate cancer. Modifications to the compound have led to the development of clinical candidates like AZD3514, which is being evaluated in Phase I clinical trials for patients with castrate-resistant prostate cancer (Bradbury et al., 2013).

Antidiabetic Applications

A study on triazolo-pyridazine-6-yl-substituted piperazines revealed their potential as anti-diabetic medications through inhibition of Dipeptidyl peptidase-4 (DPP-4) and insulinotropic activities. These compounds have shown promising results in improving antioxidant activities and reducing cytotoxicity, suggesting their utility in diabetes management (Bindu et al., 2019).

Antihistaminic and Anti-inflammatory Activities

Compounds synthesized from the chemical framework have demonstrated both antihistaminic activity and an inhibitory effect on eosinophil infiltration, suggesting their potential application in treating allergic conditions and possibly atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).

Antimicrobial Evaluation

Piperazine and triazolo-pyrazine derivatives synthesized from the chemical structure have been evaluated for their antimicrobial activities against various bacterial and fungal strains. Certain derivatives exhibited superior antimicrobial properties, highlighting their potential in developing new antimicrobial agents (Patil et al., 2021).

Safety and Hazards

The search results did not provide specific information about the safety and hazards of this compound .

Synthesis Analysis, Molecular Structure Analysis, Chemical Reactions Analysis, Mechanism of Action, and Future Directions Unfortunately, the search results did not provide specific information about these aspects of the compound .

properties

IUPAC Name

6-[4-(2,6-dimethylphenyl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N6/c1-12-4-3-5-13(2)16(12)26-10-8-25(9-11-26)15-7-6-14-22-23-17(18(19,20)21)27(14)24-15/h3-7H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZCLCZFKPUJXFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CCN(CC2)C3=NN4C(=NN=C4C(F)(F)F)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 1-(2,6-dimethylphenyl)piperazine and 6-chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine was allowed to react by General Synthetic Method 3. The crude product was purified by hplc using a Waters XTerra C18 column (5μ silica, 19 mm diameter, 100 mm length) eluted with decreasingly polar mixtures of water (containing 0.1% aqueous ammonia) and acetonitrile as eluents to give 6-[4-(2,6-dimethylphenyl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.